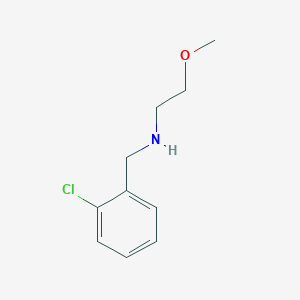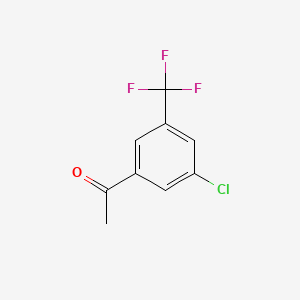
1-(3-クロロ-5-(トリフルオロメチル)フェニル)エタノン
説明
Synthesis Analysis
The synthesis of related compounds often involves chlorination reactions or the reaction of various substituted phenyl groups with ethanone derivatives. For instance, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent . This suggests that similar chlorination methods could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction, FTIR, and NMR spectral analysis, complemented by density functional theory (DFT) computations . These studies reveal the geometrical parameters and the stability of the molecules, which are influenced by hyper-conjugative interactions and charge delocalization .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is often explored through molecular electrostatic potential (MEP) studies, which identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack . For example, the negative electrostatic potential regions are typically localized over the carbonyl group and phenyl rings, indicating possible sites for electrophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties . The HOMO is generally localized over the entire molecule except for certain substituent groups, while the LUMO is located throughout the molecule, indicating charge transfer within the molecule . The first hyperpolarizability is calculated to assess the role of these compounds in nonlinear optics . Additionally, thermal and Raman spectroscopy studies provide insights into polymorphism and phase transitions .
科学的研究の応用
アルフィラナおよびロラタジンの中間体の合成
1-(3-クロロ-5-(トリフルオロメチル)フェニル)エタノンは、アルフィラナおよびロラタジンの原料であるアルフィラナ中間体1-(3-クロロ-5-(トリフルオロメチル)フェニル)-2, 2-トリフルオロアセトンの合成に使用されます . この調製方法は、安全性が非常に高く、生産環境や環境保護設備の要求が低く、大規模生産に適しています .
FDA承認のトリフルオロメチル基含有医薬品
1-(3-クロロ-5-(トリフルオロメチル)フェニル)エタノンに存在するトリフルオロメチル基は、多くのFDA承認薬に見られます . この基は、数多くの薬理学的活性を示します .
アフラマナ中間体の合成
1-(3-クロロ-5-(トリフルオロメチル)フェニル)エタノンは、アフラマナ中間体の調製に使用されます . アフラマナは、イソキサゾリン系殺虫剤および殺ダニ剤です .
®-[3,5-ビス(トリフルオロメチル)フェニル]エタノールの生触媒合成
この化合物は、®-[3,5-ビス(トリフルオロメチル)フェニル]エタノールの生触媒合成に使用できます .
トリフルオロメチルピリジンの合成
1-(3-クロロ-5-(トリフルオロメチル)フェニル)エタノンは、トリフルオロメチルピリジンの合成に潜在的に使用できます 。これは、活性農薬および医薬品成分の重要な構造モチーフです .
®-[3,5-ビス(トリフルオロメチル)フェニル]エタノール生産のための酵素プロセス
1-(3-クロロ-5-(トリフルオロメチル)フェニル)エタノンは、®-[3,5-ビス(トリフルオロメチル)フェニル]エタノール生産のための効率的で費用対効果の高い酵素プロセスを開発するために使用できます .
将来の方向性
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGMIFUPRXVREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397460 | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886497-11-6 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


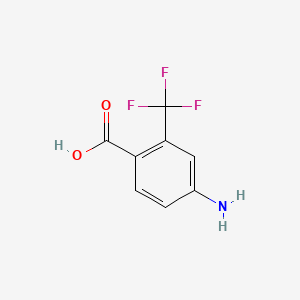
![N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine](/img/structure/B1274299.png)

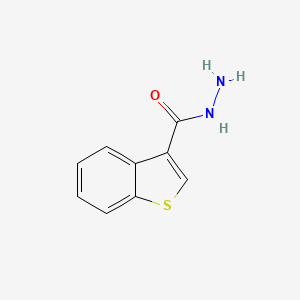
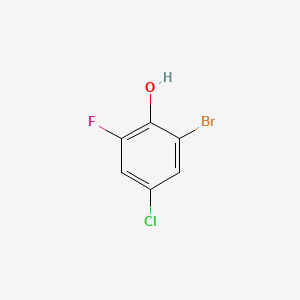
![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)
![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)





